![molecular formula C24H34O7 B12585704 Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether CAS No. 645395-07-9](/img/structure/B12585704.png)
Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether is a complex organic compound characterized by its unique structure, which includes multiple hydroxymethyl groups and benzyloxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether typically involves the reaction of 2,2-bis(hydroxymethyl)propionic acid with benzyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy groups can be reduced to form the corresponding alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the cleavage of the ether linkage.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of dendrimers and hyperbranched polymers.
Biology: The compound can be utilized in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Its derivatives are explored for potential therapeutic applications, including as carriers for anticancer drugs.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism by which Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether exerts its effects is primarily related to its ability to form stable complexes with other molecules. The hydroxymethyl groups can participate in hydrogen bonding, while the benzyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological systems.
類似化合物との比較
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: A precursor in the synthesis of Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether.
Bis(2-hydroxyethyl) ether: A simpler ether compound with similar hydroxyl functionalities.
Benzyloxyethanol: Contains the benzyloxy group but lacks the complex structure of this compound.
Uniqueness
This compound is unique due to its combination of multiple hydroxymethyl groups and benzyloxy substituents, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific molecular interactions.
特性
CAS番号 |
645395-07-9 |
|---|---|
分子式 |
C24H34O7 |
分子量 |
434.5 g/mol |
IUPAC名 |
2-[[2,2-bis(hydroxymethyl)-3-phenylmethoxypropoxy]methyl]-2-(phenylmethoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C24H34O7/c25-13-23(14-26,17-29-11-21-7-3-1-4-8-21)19-31-20-24(15-27,16-28)18-30-12-22-9-5-2-6-10-22/h1-10,25-28H,11-20H2 |
InChIキー |
NKTVZNSXNIHUBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCC(CO)(CO)COCC(CO)(CO)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7,9,11-hexaene](/img/structure/B12585624.png)
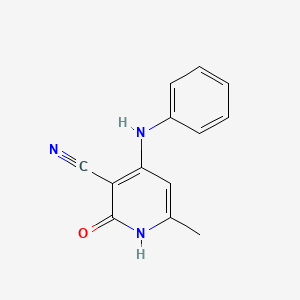

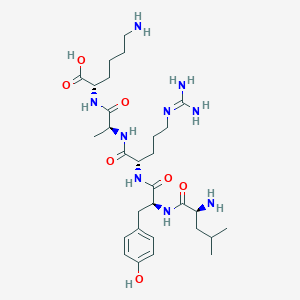
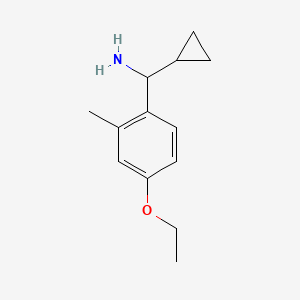
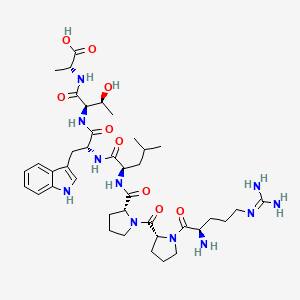
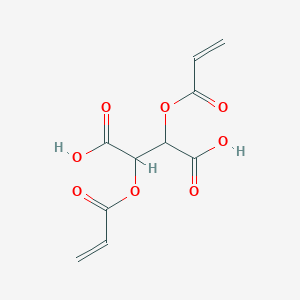
![Methyl 2-{[(1,3-benzothiazol-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B12585658.png)
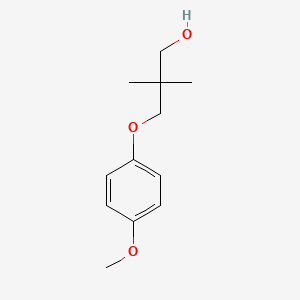
![Azireno[2,3-c]imidazo[4,5,1-ij]quinoline](/img/structure/B12585667.png)
![2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585669.png)
![2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine)](/img/structure/B12585674.png)
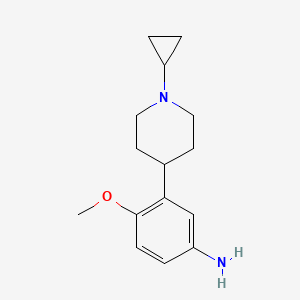
![5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585694.png)
